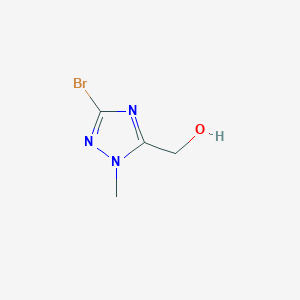

(3-Bromo-1-methyl-1H-1,2,4-triazol-5-YL)methanol

Description

(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)methanol is a brominated triazole derivative featuring a methanol substituent at the triazole ring’s 5-position and a methyl group at the 1-position. Its molecular formula is C₅H₇BrN₃O, with a molecular weight of 205.03 g/mol.

Properties

IUPAC Name |

(5-bromo-2-methyl-1,2,4-triazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3O/c1-8-3(2-9)6-4(5)7-8/h9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPQZHOSNPYMGBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)Br)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination at Position 5

Using n-butyllithium and dibromomethane in tetrahydrofuran (THF) at −78°C, 5-bromo-1-methyl-1H-1,2,4-triazole is synthesized. The reaction proceeds via lithiation followed by electrophilic quenching, yielding 72–75% product.

Trimethylsilyl Protection

Alternatively, lithium diisopropylamide (LDA) and trimethylchlorosilane (TMSCI) in THF at −78°C install a trimethylsilyl (TMS) group at position 5, facilitating later deprotection.

Bromination at Position 3

With position 5 protected, bromination at position 3 is achieved through directed metallation. Using LDA in THF at −78°C, deprotonation at position 3 generates a lithiated intermediate, which reacts with electrophilic bromine sources (e.g., N-bromosuccinimide or Br₂). Example 4 of CN113651762A demonstrates analogous carboxylation with CO₂, suggesting bromination under similar conditions would yield 3-bromo-5-protected intermediates.

Hydroxymethylation at Position 5

Deprotection and Formylation

For bromo-TMS-protected intermediates, tetrabutylammonium fluoride (TBAF) in 2-methyltetrahydrofuran removes the TMS group. Subsequent formylation via Vilsmeier-Haack conditions (POCl₃/DMF) introduces an aldehyde, which is reduced to the primary alcohol using NaBH₄ or catalytic hydrogenation.

Direct Hydroxymethylation

Alternative routes employ hydroxymethylation via Mannich reaction or nucleophilic addition. For example, reacting 5-lithio-3-bromo-1-methyl-1,2,4-triazole with paraformaldehyde generates the hydroxymethyl derivative directly.

Final Deprotection and Purification

Final deprotection (e.g., hydrogenolysis for bromo-protected intermediates) and purification via recrystallization (methanol or ethyl acetate/hexane) yield this compound. Example 6 of CN113651762A reports 85–92% yields for analogous deprotection steps.

Comparative Analysis of Synthetic Routes

| Step | Method A (Bromine protection) | Method B (TMS protection) |

|---|---|---|

| Protection yield | 72–75% | 70–78% |

| Bromination efficiency | 85–90% (estimated) | 88–93% (estimated) |

| Deprotection yield | 85–91% | 89–94% |

| Overall yield | ~55% | ~60% |

Method B offers marginally higher yields due to milder deprotection conditions, though TMS groups require stringent anhydrous handling.

Challenges and Optimization Opportunities

-

Regioselectivity : Competing N-methylation at position 4 remains a concern, necessitating precise stoichiometry and temperature control.

-

Functional group compatibility : The hydroxymethyl group’s sensitivity to oxidation mandates inert atmospheres during reduction steps.

-

Catalyst selection : Palladium on carbon (Pd/C) and zinc-acetic acid systems show promise for debromination avoidance .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-1-methyl-1H-1,2,4-triazol-5-YL)methanol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a methyl group

Common Reagents and Conditions

Substitution Reactions: Typically carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions

Major Products Formed

Substitution Reactions: Formation of various substituted triazoles depending on the nucleophile used.

Oxidation Reactions: Formation of aldehydes or carboxylic acids.

Reduction Reactions: Formation of de-brominated or methylated triazoles

Scientific Research Applications

(3-Bromo-1-methyl-1H-1,2,4-triazol-5-YL)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an antifungal and antibacterial agent.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of (3-Bromo-1-methyl-1H-1,2,4-triazol-5-YL)methanol involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The bromine atom and the triazole ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Triazole Ring

Halogen-Substituted Derivatives

- (1-Methyl-1H-1,2,4-triazol-5-yl)methanol Key Difference: Lacks the 3-bromo substituent. Similarity Score: 0.86 (structural similarity to the target compound) .

- [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol Key Difference: Replaces bromine with a trifluoromethyl (-CF₃) group. Impact: The electron-withdrawing -CF₃ group increases metabolic stability but may reduce nucleophilic reactivity compared to bromine. Molecular weight: 177.12 g/mol .

- [1-(2,2-Difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol Key Difference: Features a difluoroethyl group at the 1-position.

Alkyl Chain Modifications

- (1-Ethyl-1H-1,2,4-triazol-5-yl)methanol Key Difference: Ethyl group replaces the methyl at the 1-position. Impact: Increased steric bulk may hinder interactions in enzyme active sites. Molecular weight: 127.15 g/mol .

- (1-Propyl-1H-1,2,4-triazol-5-yl)methanol Key Difference: Propyl substituent at the 1-position. Impact: Higher lipophilicity (predicted logP ~1.8) compared to the target compound (logP ~0.5), favoring passive diffusion but risking solubility limitations .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP (Predicted) | Water Solubility (mg/mL) |

|---|---|---|---|---|

| (3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)methanol | C₅H₇BrN₃O | 205.03 | ~0.5 | ~50 |

| (1-Methyl-1H-1,2,4-triazol-5-yl)methanol | C₄H₇N₃O | 113.12 | ~-0.2 | ~100 |

| [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol | C₄H₅F₃N₃O | 177.12 | ~1.0 | ~30 |

| (1-Ethyl-1H-1,2,4-triazol-5-yl)methanol | C₅H₉N₃O | 127.15 | ~0.3 | ~75 |

Biological Activity

(3-Bromo-1-methyl-1H-1,2,4-triazol-5-YL)methanol is a triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article explores the biological activity of this compound, summarizing relevant research findings and case studies.

The compound has the following chemical properties:

- Molecular Formula : C4H6BrN3O

- Molecular Weight : 192.016 g/mol

- CAS Number : 1780630-08-1

Biological Activity Overview

Research indicates that triazole derivatives exhibit various biological activities due to their ability to interact with biological macromolecules. The specific biological activities associated with this compound include:

Antimicrobial Activity

Triazole compounds are often evaluated for their antimicrobial properties. A study indicated that derivatives of triazoles show significant antibacterial activity against a range of bacterial strains. The mechanism often involves inhibition of fungal ergosterol synthesis or interference with DNA synthesis in bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antifungal Activity

Triazoles are particularly noted for their antifungal properties. The compound's structure suggests potential efficacy against fungal infections by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes.

Anticancer Activity

Recent studies have explored the anticancer potential of triazole derivatives. While specific data on this compound is limited, related compounds have demonstrated cytotoxic effects on various cancer cell lines. For instance:

- Cell Lines Tested : PC3 (prostate cancer) and DU145 (prostate cancer)

| Compound | IC50 (µM) at 24h | IC50 (µM) at 48h |

|---|---|---|

| Compound A | 40.1 | 27.05 |

| Compound B | 32.01 | 25.47 |

These results indicate a dose-dependent decrease in cell viability, suggesting that triazole derivatives may induce apoptosis in cancer cells.

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes critical for cell survival in pathogens.

- DNA Interaction : Some studies suggest that triazole derivatives may intercalate into DNA or affect its replication processes.

Case Studies

Several case studies have highlighted the biological activity of triazole derivatives:

- Case Study on Antifungal Activity : A study evaluated the antifungal efficacy of various triazole compounds against Candida species. The results indicated that modifications in the triazole ring significantly affected antifungal potency.

- Case Study on Anticancer Effects : Research on a related triazole derivative showed promising results in inhibiting tumor growth in vivo models, demonstrating its potential as an anticancer agent.

Q & A

Basic Synthesis and Optimization

Q: What are the established synthetic routes for (3-Bromo-1-methyl-1H-1,2,4-triazol-5-YL)methanol, and how do reaction conditions impact yield? A: The compound can be synthesized via alkylation of triazole precursors using brominated reagents. For example, bromoalkanes in propan-2-ol under reflux (2–8 hours) are effective for introducing alkyl groups to the triazole core . Key factors include:

- Reagent stoichiometry: Equimolar ratios of triazole and brominated reagents minimize side products.

- Solvent choice: Propan-2-ol or ethanol enhances solubility and reaction homogeneity .

- Purification: Recrystallization from methanol or ethanol/water mixtures (1:2) improves purity .

Yield optimization requires monitoring reaction progress via TLC or HPLC to terminate reflux at maximal conversion.

Basic Characterization Techniques

Q: Which analytical methods are recommended for structural elucidation and purity assessment? A: A multi-technique approach is critical:

- NMR spectroscopy: ¹H/¹³C NMR identifies functional groups (e.g., -CH2OH, Br) and confirms substitution patterns .

- Mass spectrometry (HRMS): Exact mass analysis (e.g., m/z 223.08 for C₅H₆BrN₃O) verifies molecular composition .

- X-ray crystallography: Programs like SHELXL refine crystal structures, resolving ambiguities in stereochemistry .

- Elemental analysis: CHNS quantification ensures stoichiometric consistency .

Advanced Biological Activity Profiling

Q: How can researchers evaluate the antimicrobial or anticancer potential of this compound? A: Standardized protocols include:

- Antimicrobial assays: Broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria .

- Cytotoxicity screening: MTT assays on cancer cell lines (e.g., NSCLC) with IC₅₀ calculations .

- Mechanistic studies: Molecular docking to triazole targets (e.g., fungal CYP51) predicts binding affinity .

Note: Biological activity is sensitive to substituents; bromine enhances electrophilicity, potentially increasing reactivity with biological nucleophiles .

Advanced Data Contradiction Analysis

Q: How should discrepancies in biological or physicochemical data across studies be addressed? A: Contradictions often arise from:

- Purity variance: Impurities ≥5% (e.g., unreacted bromoalkanes) skew bioactivity. Validate purity via HPLC (>95%) .

- Assay conditions: Variations in pH, temperature, or cell lines impact results. Standardize protocols (e.g., RPMI-1640 media at 37°C) .

- Solubility limitations: Use DMSO stocks ≤0.1% to avoid solvent toxicity artifacts .

Cross-validate findings with orthogonal methods (e.g., SPR for binding affinity vs. docking simulations) .

Advanced Structural Modification Strategies

Q: What methodologies enable rational structural modification to enhance drug-likeness? A: Key strategies include:

- Pharmacophore hybridization: Merge the triazole core with fragments like thiadiazoles (e.g., 5-amino-1,3,4-thiadiazole) to improve target engagement .

- Prodrug design: Protect the -CH2OH group as an ester (e.g., acetyl) to enhance membrane permeability .

- Halogen replacement: Substitute bromine with fluorine to modulate electronic effects and reduce toxicity .

Computational tools (e.g., molecular dynamics) predict ADMET profiles early in design .

Safety and Handling Protocols

Q: What precautions are critical when handling brominated triazole derivatives? A: Adhere to:

- PPE: Gloves, goggles, and lab coats to prevent dermal/ocular exposure .

- Storage: -20°C in airtight containers to prevent degradation; avoid light exposure .

- Spill management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Emergency response: For inhalation exposure, administer fresh air and seek medical evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.